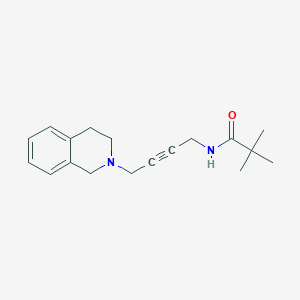
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide is a synthetic compound with the IUPAC name 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-butyn-1-amine dihydrochloride. It is available as a solid form with a molecular weight of 273.2 g/mol .
Molecular Structure Analysis
The molecular formula is C₁₃H₁₆N₂, and it exists as a dihydrochloride salt. The compound features a butynyl group attached to a 3,4-dihydroisoquinoline moiety .Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide is a compound that can be synthesized through various chemical reactions, including lateral lithiation and catalytic cyclization processes. For example, lateral lithiation of related compounds using tert-butyl lithium at low temperatures has been employed to create tetrahydroisoquinolines, a process that highlights the reactivity and versatility of such molecules in synthetic chemistry. These methods have facilitated the synthesis of complex molecules with high yields, demonstrating the compound's utility in generating pharmacologically relevant structures (Smith, El‐Hiti, & Hegazy, 2010).
Catalytic Annulation and C-H Activation
Further research into the chemical properties of compounds related to this compound includes Rh(III)-catalyzed cascade annulations and C-H activation, a technique that allows for the efficient synthesis of isoindoloisoquinolin-5(7H)-ones. This method demonstrates the compound's role in facilitating the development of molecules with potential pharmacological applications, including the synthesis of topoisomerase I inhibitors and alkaloids like rosettacin (Reddy & Mallesh, 2018).
Biological Activity and Pharmacological Potential
Compounds structurally related to this compound have been explored for their pharmacological potential. Research indicates that derivatives exhibit psychotropic, anti-inflammatory, and cytotoxic activities. The structure-activity relationship studies of these compounds reveal their potential for therapeutic applications, highlighting the importance of such molecules in the development of new drugs with selective cytotoxic effects and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).
Material Science Applications
Beyond its applications in pharmacology, compounds like this compound find utility in material science. For instance, isoquinoline and related compounds have been utilized as curing accelerators in the synthesis of polyimide films, which are crucial in the advanced electronic packaging industry. This application underscores the compound's versatility and its potential to impact various scientific fields, including the development of materials with outstanding mechanical, thermal, and electrical properties (Huang et al., 2020).
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)17(21)19-11-6-7-12-20-13-10-15-8-4-5-9-16(15)14-20/h4-5,8-9H,10-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQVQZXMAUETJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
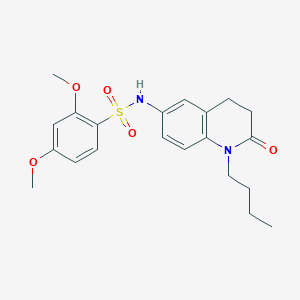
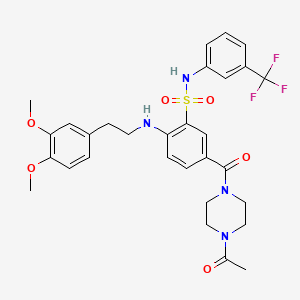

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)




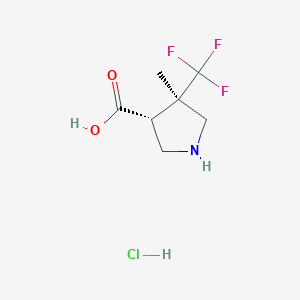
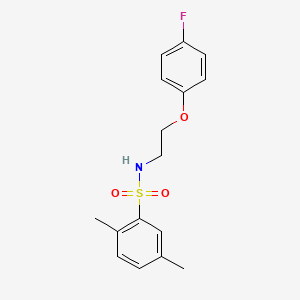
![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)
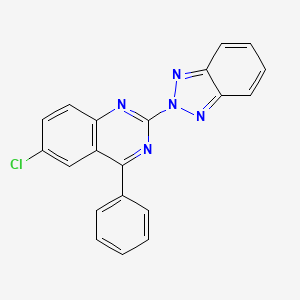
![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)
